![molecular formula C12H8ClNO3S B2464164 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride CAS No. 220956-42-3](/img/structure/B2464164.png)

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

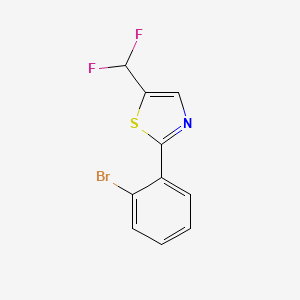

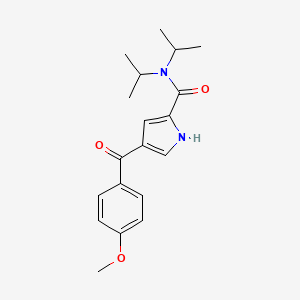

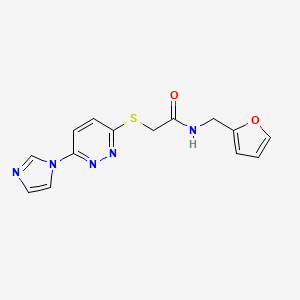

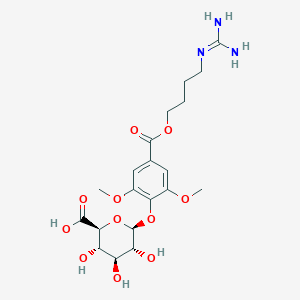

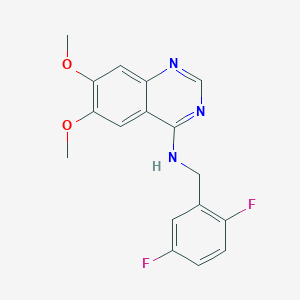

“1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride” is a chemical compound with the molecular formula C12H8ClNO3S . It is related to the compound “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, which has been studied as a potential TNF-α inhibitor .

Synthesis Analysis

The synthesis of this compound and its analogs has been explored in the context of developing potent TNF-α inhibitors . The process involved screening a commercial compound library for analogs based on shape similarity, followed by testing for binding affinity. The most potent compounds were then further optimized through rational design .Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride” is characterized by its molecular formula C12H8ClNO3S . Further details about its structure would require more specific information or advanced analytical techniques.Scientific Research Applications

Biologically Active Compounds

Indole derivatives, which are structurally similar to your compound, have been used as biologically active compounds for the treatment of various health conditions . They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Alzheimer’s Disease Treatment

Compounds similar to 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme . This enzyme plays a key role in Alzheimer’s disease, and inhibiting it can help manage the symptoms of this condition .

Antiviral Activity

Certain indole derivatives have demonstrated antiviral activity . Although specific research on 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is not available, it’s possible that it may also possess antiviral properties due to its structural similarity with these compounds .

Synthesis of Phthalides

Compounds structurally similar to 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride have been used in the synthesis of phthalides . Phthalides are chemical compounds that have various applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is an important cytokine mediator involved in inflammatory responses . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .

Mode of Action

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride interacts with TNF-α, inhibiting its activity . This interaction results in the suppression of the inflammatory response, thereby alleviating symptoms of disorders caused by TNF dysregulation .

Biochemical Pathways

The compound affects the TNF-α mediated inflammatory response pathway . By inhibiting TNF-α, 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride disrupts the signaling cascade that leads to inflammation . The downstream effects include reduced inflammation and alleviation of symptoms in auto-inflammatory diseases .

Result of Action

The molecular and cellular effects of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride’s action include the inhibition of TNF-α . This results in a decrease in the inflammatory response at the cellular level . The most potent compound in this class has shown an IC50-value of 3 μM in cell assay, which was 14-fold stronger than the reference compound EJMC-1 .

Action Environment

Future Directions

The research on “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, an analog of “1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride”, suggests that these compounds could be developed as potent TNF-α inhibitors . The most potent compound identified in the study can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

properties

IUPAC Name |

1-methyl-2-oxobenzo[cd]indole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3S/c1-14-9-5-6-10(18(13,16)17)7-3-2-4-8(11(7)9)12(14)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMJKMULXRHZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)

![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2464095.png)

![N-(3-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464098.png)

![3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2464103.png)